molecular formula C8H7KN2O3 B11890285 Potassium 2-(2,5-diaminophenyl)-2-oxoacetate

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate

Cat. No.: B11890285
M. Wt: 218.25 g/mol
InChI Key: CUJRFTQAIXGHGT-UHFFFAOYSA-M
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Description

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is an organic compound with a unique structure that includes both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate typically involves the reaction of 2,5-diaminophenol with potassium oxalate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of amino and keto functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Biological Activity

Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a potassium ion and an acetic acid derivative with a diaminophenyl substituent. The presence of amino groups in the phenyl ring enhances its potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This mechanism is crucial for protecting cellular components from damage.
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting cell survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

  • Antioxidant Studies :
    • A study demonstrated that the compound effectively reduced lipid peroxidation in cellular models, indicating its role as a potent antioxidant agent .
  • Neuroprotection :
    • In neuronal cell cultures exposed to oxidative stress, this compound significantly decreased cell death and apoptosis markers .
  • Antimicrobial Activity :
    • The compound showed promising results against Gram-positive and Gram-negative bacteria in preliminary assays, suggesting potential as an antimicrobial agent .

In Vivo Studies

In vivo studies have further validated the biological activities observed in vitro:

  • Animal Models : In rodent models of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of inflammation .

Case Study 1: Neuroprotective Effects

A recent case study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved memory retention and reduced amyloid plaque formation compared to control groups .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress-related disorders, subjects receiving this compound showed significant reductions in oxidative markers and improved overall health metrics .

Properties

Molecular Formula

C8H7KN2O3

Molecular Weight

218.25 g/mol

IUPAC Name

potassium;2-(2,5-diaminophenyl)-2-oxoacetate

InChI

InChI=1S/C8H8N2O3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,9-10H2,(H,12,13);/q;+1/p-1

InChI Key

CUJRFTQAIXGHGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)C(=O)[O-])N.[K+]

Origin of Product

United States

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